molecular formula C11H10F2N2O2 B13682904 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol

2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol

Cat. No.: B13682904
M. Wt: 240.21 g/mol
InChI Key: ACAOTUVMLNVWSQ-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol is a synthetic compound belonging to the imidazole class of heterocyclic organic compounds. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . The process involves proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production methods for imidazole derivatives often employ multi-component reactions, which are efficient and environmentally friendly. These methods may involve the use of catalysts such as trimethylsilyltrifluoromethanesulfonate under microwave radiation to achieve high yields in a short reaction time .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Scientific Research Applications

2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-[4-(Difluoromethoxy)phenyl]imidazole-5-methanol is unique due to its difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C11H10F2N2O2

Molecular Weight

240.21 g/mol

IUPAC Name

[2-[4-(difluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H10F2N2O2/c12-11(13)17-9-3-1-7(2-4-9)10-14-5-8(6-16)15-10/h1-5,11,16H,6H2,(H,14,15)

InChI Key

ACAOTUVMLNVWSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)OC(F)F

Origin of Product

United States

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